4-Nitro-1,3-benzoxazole

Vue d'ensemble

Description

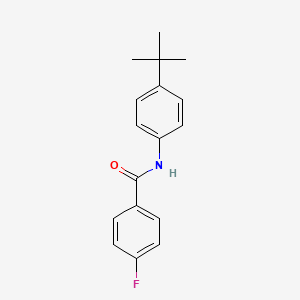

4-Nitro-1,3-benzoxazole is a chemical compound with the CAS Number: 163808-13-7 . It has a molecular weight of 164.12 and its IUPAC name is this compound . It is a yellow to brown solid .

Synthesis Analysis

There are several methods for synthesizing benzoxazole derivatives. One method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H4N2O3 . The InChI code for this compound is 1S/C7H4N2O3/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H .

Chemical Reactions Analysis

Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 164.12 and its linear formula is C7H4N2O3 .

Applications De Recherche Scientifique

Produits chimiques agricoles

Le benzoxazole et ses dérivés, y compris le 4-nitro-1,3-benzoxazole, présentent un large spectre d'activités biologiques agricoles, telles que des activités antibactériennes, antivirales et herbicides . Ce sont d'importantes structures hétérocycliques condensées dans la découverte agrochimique .

Activité antibactérienne

Les dérivés du benzoxazole ont montré une activité antibactérienne significative. Par exemple, ils se sont avérés efficaces contre les bactéries Gram-positives : Bacillus subtilis, et quatre bactéries Gram-négatives : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi .

Activité antifongique

Les composés du benzoxazole ont démontré une activité antifongique. Par exemple, certains dérivés du benzoxazole ont montré une activité similaire à celle du médicament standard voriconazole contre Aspergillus niger . Une autre étude a indiqué que le composé 19 (un dérivé du benzoxazole) était le plus puissant contre A. niger .

Activité anticancéreuse

Les dérivés du benzoxazole ont été utilisés dans le développement de médicaments anticancéreux. Certains composés ont montré des résultats prometteurs contre la lignée cellulaire cancéreuse du carcinome colorectal humain (HCT116) .

Activité anti-inflammatoire

Les dérivés du benzoxazole ont également été étudiés pour leurs propriétés anti-inflammatoires .

Activité antimycobactérienne

Il a été constaté que les dérivés du benzoxazole présentaient des activités antimycobactériennes .

Activité antihistaminique

Les dérivés du benzoxazole ont été utilisés dans le développement de médicaments antihistaminiques .

Inhibition du virus de l'hépatite C

Les dérivés du benzoxazole ont montré un potentiel dans l'inhibition du virus de l'hépatite C .

Safety and Hazards

4-Nitro-1,3-benzoxazole is associated with several safety hazards. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing new synthetic methodologies for benzoxazole derivatives .

Mécanisme D'action

Target of Action

4-Nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to interact with various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of cancer formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . Recent studies have shown benzoxazole derivatives to possess potent anticancer activity .

Pharmacokinetics

Benzoxazole derivatives are known to have diverse biological applications, and their pharmacological activities have been evaluated . Some derivatives may have limitations, such as poor in vitro or in vivo activities .

Action Environment

For example, the synthesis of benzoxazole derivatives can be influenced by different reaction conditions and catalysts .

Analyse Biochimique

Biochemical Properties

4-Nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The compound also interacts with fungal proteins, leading to antifungal effects. Additionally, this compound has been found to interact with cancer cell proteins, inhibiting their growth and proliferation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. In fungal cells, it interferes with membrane integrity, causing cell leakage and death. In cancer cells, this compound affects cell signaling pathways, leading to apoptosis. It also influences gene expression and cellular metabolism, thereby inhibiting cancer cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial enzymes, inhibiting their activity and leading to bacterial cell death. In fungal cells, it disrupts membrane proteins, causing cell leakage. In cancer cells, this compound inhibits specific signaling pathways, leading to apoptosis. It also affects gene expression by binding to DNA and inhibiting transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal conditions but can degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial and fungal growth, as well as prolonged anticancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antibacterial and antifungal activity without noticeable toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. In cancer models, this compound shows dose-dependent inhibition of tumor growth, with higher doses leading to greater inhibition .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes into various metabolites, some of which retain biological activity. The compound interacts with cofactors such as nicotinamide adenine dinucleotide phosphate, affecting metabolic flux and metabolite levels. These interactions contribute to its antibacterial, antifungal, and anticancer activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its localization and accumulation are influenced by factors such as dosage and duration of exposure .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. In bacterial cells, it is found in the cell wall and cytoplasm. In fungal cells, it localizes to the membrane and cytoplasm. In cancer cells, this compound is found in the nucleus and cytoplasm, where it affects gene expression and signaling pathways. Targeting signals and post-translational modifications play a role in directing the compound to these compartments .

Propriétés

IUPAC Name |

4-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXGGFDKGANNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315868 | |

| Record name | 4-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163808-13-7 | |

| Record name | 4-Nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163808-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

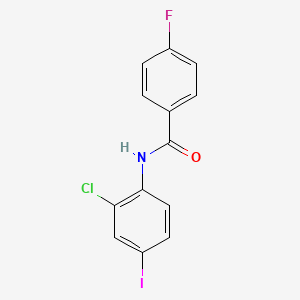

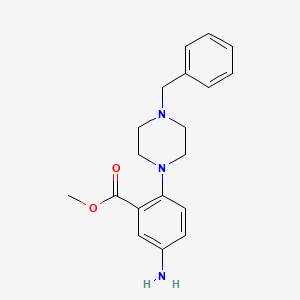

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B1634771.png)

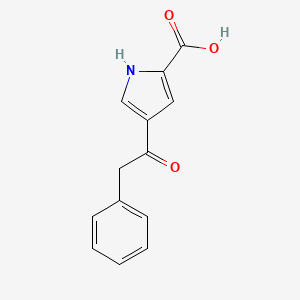

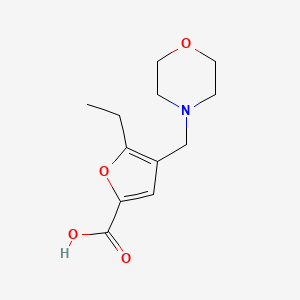

![2-(4-ethylphenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B1634772.png)

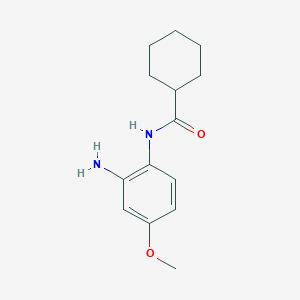

![3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B1634795.png)

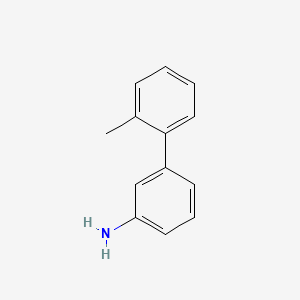

![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B1634823.png)